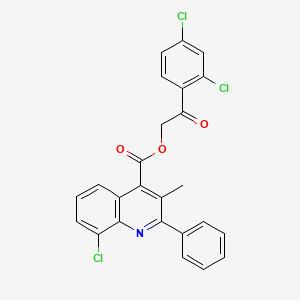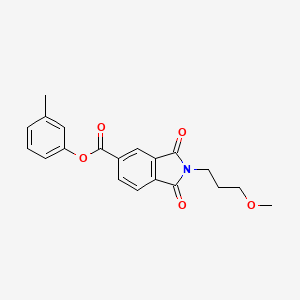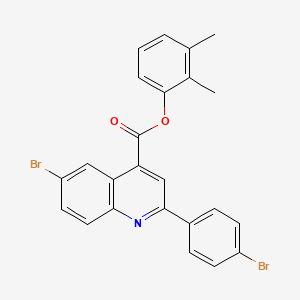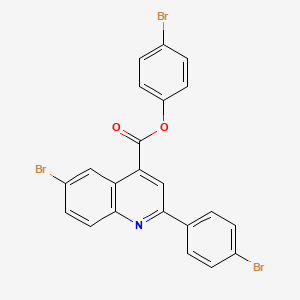
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions: Introducing the 2,4-dichlorophenyl and other substituents through electrophilic aromatic substitution or nucleophilic substitution reactions.
Esterification: The final step might involve esterification to form the carboxylate ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted quinoline derivatives, alcohols, or amines.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Many quinoline derivatives exhibit antibacterial, antifungal, and antiviral activities.
Anticancer Agents: Some compounds are investigated for their potential to inhibit cancer cell growth.
Medicine
Pharmaceuticals: Used in the development of drugs for malaria, tuberculosis, and other diseases.
Industry
Agriculture: Employed as pesticides or herbicides.
Dyes and Pigments: Used in the production of various dyes.
作用機序
The mechanism of action for 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate would depend on its specific application. Generally, quinoline derivatives can interact with DNA, enzymes, or cellular receptors, leading to inhibition of biological processes or cell death. The molecular targets might include topoisomerases, kinases, or other critical proteins.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylate derivatives: Various compounds with similar structures but different substituents.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate might exhibit unique properties due to the specific arrangement of its substituents, leading to distinct biological activities or chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C25H16Cl3NO3 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC名 |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 8-chloro-3-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H16Cl3NO3/c1-14-22(25(31)32-13-21(30)17-11-10-16(26)12-20(17)28)18-8-5-9-19(27)24(18)29-23(14)15-6-3-2-4-7-15/h2-12H,13H2,1H3 |
InChIキー |
TYTCMNGBOXOCNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471647.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12471653.png)

![1-(3-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}propyl)pyrrolidin-2-one](/img/structure/B12471666.png)
![Ethyl 2-({[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12471669.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12471672.png)

![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471679.png)
![3-[3-Bromo-5-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B12471680.png)


![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
